molecular formula C9H15F2NO2 B1473963 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid CAS No. 1949816-63-0

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid

Cat. No.: B1473963
CAS No.: 1949816-63-0
M. Wt: 207.22 g/mol
InChI Key: OCJXARYESMEFAC-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is a chemical compound with the molecular formula C9H15F2NO2 It features a piperidine ring substituted with a difluoroethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the alkylation of piperidine with 1,1-difluoroethane under basic conditions, followed by carboxylation to introduce the acetic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce ethyl derivatives .

Scientific Research Applications

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is unique due to the presence of both the difluoroethyl group and the acetic acid moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-9(10,11)7-2-4-12(5-3-7)6-8(13)14/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJXARYESMEFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243492
Record name 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-63-0
Record name 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 2
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 4
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 5
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid

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